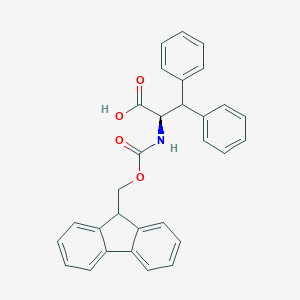

Fmoc-D-3,3-Diphenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-D-3,3-Diphenylalanine is a derivative of diphenylalanine, a dipeptide composed of two phenylalanine molecules. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. This modification enhances the compound’s stability and solubility, making it a valuable building block in peptide synthesis and material science .

Applications De Recherche Scientifique

Fmoc-D-3,3-Diphenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential in drug delivery systems and as a scaffold for tissue engineering.

Industry: Utilized in the development of novel materials, including hydrogels and nanomaterials.

Mécanisme D'action

Target of Action

Fmoc-D-3,3-Diphenylalanine, also known as Fmoc-FF, is a peptide derivative . Its primary target is the formation of self-supporting hydrogels (HG) under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Mode of Action

Fmoc-FF interacts with its targets through a process known as self-assembly . This process allows Fmoc-FF to form organized arrays of β-sheets in nanofibers via π-stacking . The self-assembly of Fmoc-FF is deeply dependent on the preparation method .

Biochemical Pathways

The biochemical pathways affected by Fmoc-FF are primarily related to the formation of hydrogels . These hydrogels can encapsulate high amounts of water or other biological fluids . The formation of these hydrogels can be influenced by various factors, including the preparation method, the solvent, and the pH .

Pharmacokinetics

It’s known that the properties of the hydrogels formed by fmoc-ff, such as stiffness, matrix porosity, and stability, can be influenced by the formulation strategy . More research is needed to fully understand the ADME properties of Fmoc-FF and their impact on bioavailability.

Result of Action

The result of Fmoc-FF’s action is the formation of mechanically rigid hydrogels . These hydrogels have been proposed for a broad range of applications in different fields, such as biomedical and industrial fields . They have been suggested as promising, tunable, and versatile scaffolds for tissue engineering .

Action Environment

The action of Fmoc-FF is influenced by various environmental factors. For instance, the structural properties of the resulting hydrogel depend on the experimental conditions used during the preparation . Furthermore, the formulation strategy can induce changes in the structural arrangement and behavior of the final material .

Analyse Biochimique

Biochemical Properties

Fmoc-D-3,3-Diphenylalanine is known for its capability to self-assemble in self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Cellular Effects

This compound has shown promise as an extracellular matrix mimic due to its tunable, fibrous nature . It has been observed that the dissolution and degradation of this compound self-assembled gels result in necrosis at high concentrations in vitro .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its ability to self-assemble into hydrogels . This self-assembly is influenced by various factors such as pH, solvent, and other experimental conditions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . The mechanical properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, can vary significantly depending on the experimental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-D-3,3-Diphenylalanine can be synthesized using both liquid phase and solid phase peptide synthesis methods. In the liquid phase strategy, the compound is typically synthesized by coupling Fmoc-protected amino acids using carbodiimide-based coupling reagents. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid phase peptide synthesis (SPPS) is commonly employed, where the compound is assembled on a solid resin support. The Fmoc group is used to protect the amino terminus during the synthesis, and it is removed using a mild base such as piperidine. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-3,3-Diphenylalanine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino group.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using carbodiimide-based reagents.

Oxidation and Reduction: The phenyl rings in the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields D-3,3-Diphenylalanine.

Peptide Conjugates: Coupling reactions produce longer peptide chains or conjugates.

Comparaison Avec Des Composés Similaires

Fmoc-Diphenylalanine: Lacks the additional phenyl group present in Fmoc-D-3,3-Diphenylalanine.

Fmoc-Glycine: A simpler amino acid derivative with different structural properties.

Fmoc-Leucine: Another Fmoc-protected amino acid with distinct hydrophobic characteristics.

Uniqueness: this compound is unique due to the presence of two phenyl groups on the alanine residue, which enhances its hydrophobicity and ability to form stable self-assembled structures. This makes it particularly useful in the development of hydrogels and other biomaterials .

Activité Biologique

Fmoc-D-3,3-Diphenylalanine (Fmoc-FF) is a dipeptide that has garnered significant attention in the fields of biomaterials and drug delivery due to its unique self-assembly properties and biological activities. This article explores its biological activity, focusing on its cytotoxicity, cellular interactions, and potential applications in biomedical fields.

Chemical Structure and Self-Assembly

Fmoc-FF is characterized by its fluorene-based protecting group (Fmoc) attached to the D-isomer of diphenylalanine. Its molecular formula is C30H25NO, and it forms stable hydrogels through self-assembly into fibrillary structures that mimic amyloid fibrils. This property is crucial for various biomedical applications, including tissue engineering and drug delivery systems .

Cytotoxicity and Cellular Viability

Research has demonstrated that Fmoc-FF exhibits varying degrees of cytotoxicity depending on concentration and exposure time:

- Cell Lines Tested : Studies utilized multiple cell lines, including HeLa (cervical cancer), Caco-2 (intestinal epithelial), and HGF-1 (human gingival fibroblasts).

-

Cytotoxic Effects : At high concentrations, Fmoc-FF can induce necrosis in vitro. The cytotoxic effect was primarily observed after complete dissolution of hydrogels, with significant cell death noted only at millimolar concentrations .

Cell Line Viability at High Concentration Mechanism of Cell Death HeLa ~90% viability Necrosis Caco-2 ~80% viability Necrosis HGF-1 Variable; dependent on exposure Necrosis/aggregation

The studies showed that leaching time of the gel significantly affected cell viability, with prolonged exposure leading to decreased viability in HeLa cells but negligible effects on Caco-2 and HGF-1 cells .

The primary mechanisms underlying the biological activity of Fmoc-FF include:

- Cellular Interaction : The self-assembled structures can interact with cellular membranes, potentially causing destabilization at high concentrations.

- Drug Delivery Enhancement : Fmoc-FF hydrogels have been shown to enhance the activity of chemotherapeutic agents like 5-fluorouracil when incorporated into the gel matrix, improving their efficacy against colorectal cancer cells .

- Biocompatibility : In vivo studies suggest that Fmoc-FF exhibits relatively benign effects on tissues, as metabolic processes may clear these compounds before reaching toxic concentrations .

Applications in Biomedical Fields

Due to its unique properties, this compound has potential applications across several biomedical domains:

- Tissue Engineering : Its ability to form stable hydrogels makes it suitable for scaffolding in tissue engineering applications.

- Drug Delivery Systems : The gel's capacity to encapsulate drugs while maintaining their bioactivity suggests its use in targeted drug delivery systems.

- Biosensors : Recent advancements indicate that Fmoc-FF can be utilized in biosensing applications due to its self-assembly properties and interaction with various analytes .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of Fmoc-FF on HeLa cells using MTT assays. Results indicated over 90% cell viability at lower concentrations but significant necrosis at higher concentrations after prolonged exposure .

Study 2: Drug Delivery Enhancement

Another investigation examined the release kinetics of chemotherapeutics from Fmoc-FF hydrogels. Results showed enhanced drug activity compared to bulk controls, indicating potential for improved therapeutic outcomes in cancer treatment .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENQOTJCVODUQU-MUUNZHRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.